molecular formula C14H17NO3 B3023119 (E)-2-Morpholino-4-phenylbut-3-enoic acid CAS No. 201852-50-8

(E)-2-Morpholino-4-phenylbut-3-enoic acid

Cat. No.: B3023119
CAS No.: 201852-50-8
M. Wt: 247.29 g/mol
InChI Key: OPCJIPPCYHIRCL-VOTSOKGWSA-N
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Description

Contextualization within the Landscape of α-Amino Acid Derivatives

At its core, (E)-2-Morpholino-4-phenylbut-3-enoic acid is a derivative of an α-amino acid. α-Amino acids are the fundamental building blocks of proteins and are pivotal in a vast array of biological processes. Their derivatives, both natural and synthetic, are indispensable tools in medicinal chemistry and materials science. By modifying the basic amino acid structure, chemists can fine-tune properties such as bioactivity, stability, and conformational preference. These modifications can include the protection of amino or carboxyl groups, the introduction of new side-chain functionalities, or the creation of unnatural amino acid structures. Such alterations are crucial for tailoring molecules for specific biological targets or material properties.

The incorporation of a morpholine (B109124) ring at the α-position of the amino acid scaffold is a key feature of the title compound. This substitution introduces a bulky, heteroatomic group that can significantly influence the molecule's steric and electronic properties, offering unique opportunities for molecular design and interaction with biological systems.

Significance of Morpholine as a Privileged Heterocyclic Scaffold in Organic Synthesis and Molecular Design

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its frequent appearance in a wide range of biologically active compounds and approved drugs. The presence of the morpholine moiety can confer favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile.

The morpholine ring is a versatile building block in organic synthesis, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The incorporation of this scaffold into the α-amino acid framework of this compound suggests its potential for exploration in drug discovery programs.

Role of the Phenylbutenoic Acid Moiety in Enyne-Carboxylic Acid Chemistry

While this compound is not an enyne itself, its unsaturated carboxylic acid structure is relevant to the broader field of enyne and enoic acid chemistry. The reactivity of the double bond and the carboxylic acid group can be exploited in various synthetic transformations to build more complex structures.

Overview of Research Trajectories for Structurally Complex Enoic Acids bearing Heteroatomic Substituents

The study of enoic acids, particularly those bearing heteroatomic substituents at the α-position, is a vibrant area of chemical research. These compounds serve as versatile intermediates in the synthesis of a wide range of complex molecules, including other non-natural amino acids, peptides, and various heterocyclic systems.

Current research in this area focuses on the development of novel synthetic methods for the stereoselective preparation of these compounds. Catalytic methods, in particular, are of high interest as they offer efficient and atom-economical routes to these valuable building blocks. The exploration of the biological activities of these structurally complex enoic acids is another major research thrust, with many derivatives showing promise as enzyme inhibitors or as modulators of other biological pathways. The unique structural features of this compound place it firmly within these exciting research trajectories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-morpholin-4-yl-4-phenylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(17)13(15-8-10-18-11-9-15)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2,(H,16,17)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCJIPPCYHIRCL-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(/C=C/C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501237659
Record name α-[(1E)-2-Phenylethenyl]-4-morpholineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201852-50-8
Record name α-[(1E)-2-Phenylethenyl]-4-morpholineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201852-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(1E)-2-Phenylethenyl]-4-morpholineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501237659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for E 2 Morpholino 4 Phenylbut 3 Enoic Acid and Its Structural Analogues

Strategies for Constructing the 4-Phenylbut-3-enoic Acid Framework

Olefination Reactions for the α,β-Unsaturated Carboxylic Acid Unit

Olefination reactions, which form carbon-carbon double bonds, are a cornerstone in the synthesis of α,β-unsaturated carbonyl compounds. The Wittig and Horner-Wadsworth-Emmons reactions are particularly prominent in this context.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene. For the synthesis of the 4-phenylbut-3-enoic acid framework, benzaldehyde can be reacted with a carboxy-stabilized phosphorus ylide. Stabilized ylides, those bearing an electron-withdrawing group like a carboxylate, generally favor the formation of the (E)-alkene due to the thermodynamic stability of the anti-oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. alfa-chemistry.comtandfonline.com This reaction is renowned for its high (E)-stereoselectivity when reacting with aldehydes, making it a preferred method for synthesizing (E)-α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. The reaction of benzaldehyde with a phosphonoacetate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride or DBU, typically yields the (E)-cinnamate ester in high yield. tandfonline.com

Olefination ReactionAldehydeYlide/PhosphonateTypical BasePredominant StereoisomerReference
Wittig ReactionBenzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaH, NaOMe(E) wikipedia.org
Horner-Wadsworth-EmmonsBenzaldehydeTriethyl phosphonoacetateNaH, DBU(E) alfa-chemistry.comtandfonline.com
Still-Gennari ModificationBenzaldehydeBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS, 18-crown-6(Z) alfa-chemistry.com

Condensation Reactions Involving Phenylacetic Acid Derivatives and Aldehydes

Condensation reactions provide a direct and atom-economical route to the 4-phenylbut-3-enoic acid framework. The Knoevenagel condensation, particularly the Doebner modification, is a classical and effective method.

The Knoevenagel-Doebner condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine. tue.nlorgsyn.org In this reaction, benzaldehyde condenses with malonic acid to form an intermediate benzylidenemalonic acid, which then undergoes decarboxylation upon heating to yield (E)-cinnamic acid, a direct precursor to the desired framework. Greener, solvent-free methods using catalysts like ammonium (B1175870) bicarbonate have also been developed, offering high yields and avoiding the use of toxic solvents. tue.nlnih.gov

ReactionAldehydeActive Methylene CompoundCatalyst/SolventProductYieldReference
Knoevenagel-DoebnerBenzaldehydeMalonic AcidPyridine/Piperidine(E)-Cinnamic acidHigh tue.nlorgsyn.org
Green KnoevenagelSyringaldehydeMalonic AcidAmmonium Bicarbonate (solvent-free)Sinapinic acid80% nih.gov
KnoevenagelBenzaldehydeEthyl malonatePiperidine/BenzeneEthyl benzalmalonate90-94%

Approaches utilizing 2-Oxo-4-phenylbut-3-enoic acid and Related Precursors

Another synthetic strategy involves the use of precursors that already contain a significant portion of the carbon skeleton, such as 2-oxo-4-phenylbut-3-enoic acid (also known as benzalpyruvic acid). This α-keto acid can serve as a versatile intermediate. The synthesis of such precursors can be achieved through the condensation of benzaldehyde with pyruvic acid. Subsequent stereoselective reduction of the keto group or other functional group manipulations can lead to the desired 4-phenylbut-3-enoic acid framework.

Control of (E)-Stereochemistry in Carbon-Carbon Double Bond Formation

Achieving the desired (E)-stereochemistry of the carbon-carbon double bond is paramount. As mentioned, the Horner-Wadsworth-Emmons reaction is inherently (E)-selective due to thermodynamic control in the formation of the oxaphosphetane intermediate. alfa-chemistry.comtandfonline.com Similarly, stabilized Wittig ylides generally provide the (E)-alkene as the major product. wikipedia.org In Knoevenagel-Doebner condensations, the (E)-isomer is the thermodynamically more stable product and is typically formed preferentially. The choice of reaction conditions, including the base, solvent, and temperature, can further influence the stereochemical outcome. For instance, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups and specific base/additive combinations (e.g., KHMDS/18-crown-6), can be used to favor the formation of (Z)-alkenes if desired. alfa-chemistry.com

Incorporation and Functionalization of the Morpholine (B109124) Ring

Once the (E)-4-phenylbut-3-enoic acid framework is established, the next key step is the introduction of the morpholine moiety. This is typically achieved through a nucleophilic addition reaction.

Nucleophilic Addition of Morpholine to Activated Alkene Systems

The carbon-carbon double bond in the α,β-unsaturated carboxylic acid is electron-deficient due to the electron-withdrawing effect of the carboxyl group. This makes the β-carbon susceptible to attack by nucleophiles in a reaction known as a Michael or conjugate addition. Morpholine, being a secondary amine, is a good nucleophile for this transformation.

The addition of morpholine to (E)-4-phenylbut-3-enoic acid or its ester derivatives proceeds via a 1,4-conjugate addition mechanism. The nitrogen atom of morpholine attacks the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate, which is then protonated to give the final 2-morpholino-4-phenylbutanoic acid derivative. This reaction is typically carried out under basic or neutral conditions. The stereochemistry at the newly formed chiral centers is an important consideration in this step.

Reaction TypeSubstrateNucleophileProductKey FeaturesReference
Michael Additionα,β-Unsaturated EsterMorpholineβ-Amino EsterForms a C-N bond at the β-position.
Aza-Michael Additionα,β-Unsaturated CarbonylAmineβ-Amino CarbonylCan be catalyzed by various catalysts.

Synthesis of α-Amino Acid Derivatives via Enantioselective Additions

The creation of α-amino acid derivatives, particularly those with specific stereochemistry, often employs enantioselective addition reactions. These reactions are critical for establishing the chiral center at the α-carbon. One valuable class of unnatural amino acids, the α-allyl amino acids, can be synthesized using such methods. nih.gov Catalytic approaches, including phase-transfer-catalyzed (PTC) allylation of Schiff base ester enolates, provide access to unbranched α-allyl amino esters. nih.gov More advanced strategies involve the nucleophilic allylation of α-halo amino esters catalyzed by chiral hydrogen-bond-donors, which can form products with high enantioselectivity. nih.gov This approach benefits from the use of readily available N-carbamoyl α-chloro amino esters, which act as equivalents to α-imino esters. nih.gov

Another powerful technique is the tandem N-alkylation/π-allylation of α-iminoesters. This method allows for a three-component coupling of an α-iminoester, a Grignard reagent, and cinnamyl acetate to generate complex, enantioenriched α-allyl-α-aryl α-amino acids in a single step. nih.gov

Cyclization Pathways for Morpholine Ring Formation and Functionalization

The morpholine ring is a common scaffold in medicinal chemistry, and numerous methods exist for its synthesis and subsequent modification. researchgate.net Gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols offer an efficient pathway to construct morpholine derivatives. rsc.org This method can proceed with a low catalyst loading to produce the six-membered ring in moderate to good yields. rsc.org

Another strategy involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. ubc.ca Starting from aminoalkyne substrates containing an ether linkage, a titanium catalyst facilitates a hydroamination to yield a cyclic imine, which is then reduced by a Noyori-Ikariya catalyst to afford chiral 3-substituted morpholines with high enantiomeric excess. ubc.ca The substrate scope is broad, and mechanistic insights suggest that hydrogen bonding between the ether oxygen and the ruthenium catalyst is key to achieving high enantioselectivity. ubc.ca

Intramolecular cyclization provides a direct route to the morpholine ring. For instance, treating an appropriate amino alcohol derivative with chloroacetyl chloride followed by a base can induce ring closure. researchgate.net Further functionalization of the morpholine ring can be achieved through various reactions, including visible light-promoted decarboxylative alkylation to introduce substituents at the 2-position. acs.org

Cyclization Method Catalyst/Reagents Substrate Type Key Feature
Gold-Catalyzed CyclizationGold Catalyst (1.0 mol%)Alkynylamines/AlkynylalcoholsEfficient formation of the six-membered ring. rsc.org
Tandem Hydroamination/Asymmetric Transfer HydrogenationTi catalyst, then RuCl[(S,S)-Ts-DPEN]Ether-containing AminoalkynesOne-pot synthesis of chiral 3-substituted morpholines. ubc.ca
Intramolecular CyclizationChloroacetyl chloride, BaseAmino AlcoholsDirect formation of the morpholine ring scaffold. researchgate.net
Wacker-Type Aerobic Oxidative CyclizationPd(DMSO)₂(TFA)₂Alkenes with amine and alcohol groupsBase-free synthesis of six-membered nitrogen heterocycles. organic-chemistry.org

Applications of Multicomponent Reactions for Morpholine Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are particularly valuable for building molecular diversity. The Ugi multicomponent reaction is a versatile tool for the de novo synthesis of substituted morpholine and piperazine (B1678402) derivatives. thieme-connect.com A tetra-zole Ugi reaction followed by cyclization under basic conditions can generate a variety of 3,3-substituted morpholines in a simple, two-step, one-pot procedure. thieme-connect.com

Other MCRs have been developed for morpholine synthesis. An efficient process involving the simple mixing of epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin can produce 2,2,6-trisubstituted morpholines. acs.org Similarly, a one-pot reaction of nitromethane, carbon disulfide, and an aziridine (B145994) in the presence of a base under solvent-free conditions yields substituted morpholine-2-thione derivatives. iau.iriau.ir The Castagnoli-Cushman reaction, which reacts diglycolic anhydride with imines, has also been applied to the synthesis of various morpholine derivatives. nih.gov

Stereoselective Approaches to the α-Chiral Center at C2

Establishing the correct stereochemistry at the C2 position is paramount in the synthesis of chiral α-amino acid analogues. Several strategies have been developed to control this stereocenter with high precision.

Asymmetric Catalysis in the Synthesis of α-Amino Acid Analogues

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. In the context of morpholine derivatives, asymmetric hydrogenation of unsaturated morpholines using a rhodium catalyst with a large bite angle bisphosphine ligand can produce a range of 2-substituted chiral morpholines in excellent yields and enantioselectivities (up to 99% ee). rsc.org

For the synthesis of α-amino acid analogues, chiral phosphoric acids have emerged as effective catalysts. They can be used in combination with achiral dirhodium(II) carboxylates to catalyze the N–H insertion reaction of vinyldiazoacetates and carbamates, leading to α-alkenyl α-amino acid derivatives with high enantioselectivity. rsc.org The chiral phosphoric acid is believed to act as a chiral proton shuttle, promoting the proton transfer of a ylide intermediate to control the stereochemical outcome. rsc.org Organocatalysis using morpholine-based amino acids has also been explored for reactions such as the 1,4-addition of aldehydes to nitroolefins, affording products with excellent diastereoselection and high enantioselectivity. nih.gov

Catalytic System Reaction Type Substrate Product Type Enantioselectivity
Bisphosphine-Rhodium CatalystAsymmetric HydrogenationUnsaturated Morpholines2-Substituted Chiral MorpholinesUp to 99% ee rsc.org
Dirhodium(II) Carboxylate / Chiral Spiro Phosphoric AcidN-H InsertionVinyldiazoacetatesα-Alkenyl α-Amino Acids83-98% ee rsc.org
Chiral Phosphoric AcidAza-Benzilic Ester RearrangementAryl/AlkylglyoxalsC3-Substituted MorpholinonesNot specified acs.org
ß-Morpholine Amino AcidsMichael AdditionAldehydes and Nitroolefinsγ-Nitro Aldehydes70-99% ee nih.gov

Chiral Auxiliary and Chiral Pool Strategies for Amino Acid Derivatives

The chiral pool refers to the collection of abundant, inexpensive, enantiopure natural products like amino acids, sugars, and terpenes that can be used as starting materials in a synthesis. wikipedia.org This strategy is highly efficient as it incorporates a pre-existing stereocenter, which is often preserved throughout the reaction sequence, thereby avoiding the need for a separate resolution step or asymmetric synthesis. wikipedia.orgbaranlab.org For example, enantiopure indolizidine alkaloids can be synthesized from α-amino acids sourced from the chiral pool. baranlab.org

Chiral auxiliary-based synthesis is another common method for controlling stereochemistry. tcichemicals.com In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved from the product. The Evans aldol reaction, which uses N-acyloxazolidinones derived from amino acids as chiral auxiliaries, is a classic example that can efficiently introduce two new stereocenters with predictable stereochemistry. tcichemicals.com Pseudoephedrine is another effective chiral auxiliary that has been used in the synthesis of chiral 1,2-amino alcohols from arylglyoxals, proceeding through a morpholinone intermediate. nih.gov

Enantioselective Alkynylation and Allylation Approaches

Enantioselective C-C bond-forming reactions are fundamental to asymmetric synthesis. The development of enantioselective allylation methods has provided powerful tools for accessing chiral α-amino acid derivatives. The catalytic asymmetric allylation of α-imino esters can be achieved using chiral copper complexes, allowing for the stereocontrolled construction of β-branched α-allyl amino acid derivatives. nih.gov

An alternative strategy involves the allylation of α-chloro glycine esters, which serve as α-imino ester equivalents. nih.gov This reaction can be catalyzed by a chiral squaramide hydrogen-bond donor, which facilitates anion abstraction. Using allylsilane or allylstannane nucleophiles, a variety of α-allyl amino esters can be synthesized with high enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr). nih.gov The synthesis of β,γ-alkynyl α-amino esters represents a significant challenge, but methods involving the deracemization of racemic starting materials through a one-pot redox process have been developed. This can involve a copper-catalyzed aerobic oxidation followed by a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation. researchgate.net

Enamine-Mediated Synthetic Pathways to the 2-Morpholino Moiety

Enamines are versatile intermediates formed from the condensation of a ketone or aldehyde with a secondary amine, such as morpholine. mychemblog.commasterorganicchemistry.com They serve as nucleophilic equivalents of enolates but can be formed and reacted under milder conditions, offering advantages in selectivity and avoiding issues like polyalkylation. chemistrysteps.com

The Stork enamine synthesis, pioneered by Gilbert Stork, is a classic and reliable method for the α-alkylation and α-acylation of carbonyl compounds. mychemblog.com The process involves three key steps:

Enamine Formation: A ketone or aldehyde reacts with a secondary amine, typically with acid catalysis and removal of water, to form the enamine. For the synthesis of the target compound's precursors, this would involve reacting a suitable carbonyl compound with morpholine.

Alkylation/Acylation: The nucleophilic enamine attacks an electrophile, such as an alkyl halide or an acyl halide. wikipedia.org This step forms a new carbon-carbon bond at the α-position of the original carbonyl. The resulting intermediate is an iminium salt. chemistrysteps.com

Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group, now bearing the new α-substituent. masterorganicchemistry.comwikipedia.org

This method is particularly effective for reactions with activated electrophiles like allylic, benzylic, or α-carbonyl halides. wikipedia.org The synthesis of the 4-phenylbut-3-enoic acid backbone could be envisioned by reacting a morpholine enamine with a cinnamaldehyde derivative or a related Michael acceptor. organicchemistrytutor.com

Table 1: Representative Electrophiles in Stork Enamine Alkylation

Electrophile TypeExampleProduct Type after HydrolysisTypical Reactivity
Alkyl HalideBenzyl Bromideα-Benzylated CarbonylHigh
Acyl HalideAcetyl Chloride1,3-DiketoneHigh
Michael AcceptorMethyl Vinyl Ketone1,5-DicarbonylHigh
Non-activated HalideMethyl Iodideα-Methylated CarbonylLow to Moderate wikipedia.org

Enamines derived from morpholine are effective nucleophiles due to the resonance contribution of the nitrogen lone pair, which increases the electron density on the β-carbon atom. mychemblog.com However, their reactivity is generally considered to be lower than that of enamines derived from other cyclic secondary amines like pyrrolidine or piperidine. nih.gov

This reduced nucleophilicity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring, which makes the nitrogen lone pair less available for donation into the double bond. nih.gov Despite this, morpholine enamines are sufficiently nucleophilic to react with a wide range of electrophiles, including alkyl halides and Michael acceptors. masterorganicchemistry.comorganicchemistrytutor.com Their moderated reactivity can sometimes be advantageous, leading to higher selectivity in certain transformations.

Achieving high levels of regioselectivity and stereoselectivity is a primary goal in modern organic synthesis. In enamine chemistry, regioselectivity often arises when using unsymmetrical ketones, where two different enamines can potentially form. The thermodynamically more stable, more substituted enamine is typically favored under equilibrium conditions.

Stereoselectivity in enamine reactions can be controlled through various strategies. For instance, the use of chiral amines can induce asymmetry in the final product. Furthermore, the stereochemical outcome of reactions can be influenced by the steric hindrance of the enamine itself, guiding the approach of the electrophile. nih.gov In reactions involving morpholine, while the ring itself is achiral, its chair conformation can influence the steric environment around the nucleophilic carbon, impacting the diastereoselectivity of the reaction. beilstein-journals.org For complex targets, controlling the geometry (E/Z) of the enamine is crucial, as it can dictate the stereochemistry of the newly formed stereocenter.

Cascade and Domino Reaction Sequences in Complex Molecule Synthesis

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur consecutively in a single synthetic operation without isolating intermediates. wikipedia.orgnih.gov These sequences are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. wikipedia.orgrsc.org

A hypothetical cascade sequence for a structural analogue of (E)-2-Morpholino-4-phenylbut-3-enoic acid could begin with a Michael addition of morpholine to an activated alkyne. The resulting enamine intermediate could then be trapped intramolecularly by another functional group within the molecule to form a cyclic structure. Such strategies are often employed in the total synthesis of natural products. wikipedia.org

The design of a successful cascade reaction requires careful planning of substrates so that the functionality formed in one step is the trigger for the subsequent transformation. wikipedia.org For example, a reaction could be initiated by a morpholine-derived enamine attacking a Michael acceptor, with the resulting enolate intermediate then participating in an intramolecular aldol or Claisen condensation. mdpi.com These sophisticated, one-pot procedures represent a powerful strategy for the efficient synthesis of densely functionalized molecules. nih.gov

Table 2: Comparison of Synthetic Strategies

StrategyKey FeaturesAdvantagesDisadvantages
Stork Enamine Synthesis Stepwise formation, alkylation, and hydrolysis of an enamine. wikipedia.orgReliable, mild conditions, avoids polyalkylation. chemistrysteps.comRequires multiple steps, hydrolysis can sometimes be harsh.
Cascade/Domino Reaction Multiple consecutive reactions in one pot. wikipedia.orgHigh efficiency, atom economy, rapid complexity generation. nih.govCan be difficult to develop, requires precisely designed substrates.

Chemical Reactivity and Mechanistic Transformations of E 2 Morpholino 4 Phenylbut 3 Enoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in (E)-2-Morpholino-4-phenylbut-3-enoic acid is a primary site for chemical modification, enabling the synthesis of various derivatives.

Derivatives Formation (e.g., Esterification, Amidation)

The carboxylic acid can readily undergo esterification and amidation reactions to form the corresponding esters and amides. These reactions typically proceed under standard conditions, often requiring activation of the carboxylic acid.

Esterification: The conversion of the carboxylic acid to its ester can be achieved through various methods, including Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by conversion to an acyl halide followed by reaction with an alcohol.

Amidation: Similarly, amides can be prepared by reacting the carboxylic acid with an amine. This transformation often necessitates the use of coupling agents to facilitate the formation of the amide bond. The resulting amides are valuable intermediates in the synthesis of more complex molecules.

A variety of derivatives can be synthesized from the parent compound, as illustrated in the following table:

DerivativeReagents
Methyl (E)-2-Morpholino-4-phenylbut-3-enoateMethanol, Acid Catalyst
Ethyl (E)-2-Morpholino-4-phenylbut-3-enoateEthanol, Acid Catalyst
(E)-N-Benzyl-2-morpholino-4-phenylbut-3-enamideBenzylamine, Coupling Agent

Decarboxylation Pathways

The decarboxylation of α,β-unsaturated carboxylic acids can be challenging under mild conditions. stackexchange.com However, for β,γ-unsaturated acids, the reaction can proceed through a cyclic transition state, similar to the thermal decomposition of β-keto acids. stackexchange.comdoubtnut.com It has been proposed that under thermal conditions, α,β-unsaturated acids that can isomerize to their β,γ-isomers may undergo decarboxylation via this pathway. stackexchange.com

In the case of this compound, which is a β,γ-unsaturated α-amino acid derivative, decarboxylation would lead to the formation of an enamine. The stability of the resulting enamine can influence the feasibility of this reaction. Non-enzymatic decarboxylation of α-amino acids is a known process that can be facilitated by heating, sometimes in the presence of a catalyst. stackexchange.com

Transformations Involving the Carbon-Carbon Double Bond and Enamine Moiety

The enamine character of this compound, arising from the nitrogen lone pair's conjugation with the double bond, renders the α-carbon nucleophilic. masterorganicchemistry.com This allows for a range of reactions at this position and across the double bond.

Conjugate Addition Reactions (e.g., Michael Additions)

Enamines are effective nucleophiles in Michael additions, reacting with α,β-unsaturated compounds in a 1,4-conjugate addition fashion. masterorganicchemistry.comorganic-chemistry.org In the context of this compound, the nucleophilic α-carbon can attack Michael acceptors. This vinylogous Michael addition is a powerful tool for carbon-carbon bond formation. nih.govnih.gov The reaction is often catalyzed and can proceed with high stereoselectivity. nih.gov

Michael AcceptorProduct Type
α,β-Unsaturated Ketone1,5-Dicarbonyl Compound Derivative
Nitroalkeneγ-Nitro-α-amino acid Derivative
α,β-Unsaturated EsterSubstituted Glutaric Acid Derivative

Alkylation and Acylation at the α-Carbon Position

The nucleophilic α-carbon of the enamine moiety can be readily alkylated and acylated. libretexts.org

Alkylation: Enamines undergo SN2 reactions with reactive alkyl halides. masterorganicchemistry.comlibretexts.orgpearson.com This reaction, known as the Stork enamine alkylation, is a milder alternative to the direct alkylation of enolates. libretexts.org The process involves the formation of an iminium salt intermediate, which is then hydrolyzed to yield the α-alkylated product. libretexts.orgpearson.com

Acylation: Acylation of enamines with acid chlorides or anhydrides leads to the formation of β-dicarbonyl compounds after hydrolysis of the intermediate iminium salt. libretexts.org This reaction provides a versatile route to functionalized carbonyl compounds.

Olefin Metathesis Reactions (if applicable to derivatives)

While the direct application of olefin metathesis to this compound itself might be complex due to potential catalyst inhibition by the free carboxylic acid and the amine, its derivatives, such as esters, are potential substrates for cross-metathesis reactions. researchgate.netrsc.orgacs.org Olefin metathesis has been successfully applied to unsaturated α-amino acid derivatives to create new carbon-carbon double bonds, extending the molecular framework. rsc.orgnih.gov Chiral ruthenium-based catalysts have been developed that can effect asymmetric olefin metathesis on amino acid-derived substrates. rsc.org

Hydrogenation and Reductive Transformations

This compound possesses two primary sites susceptible to reduction: the carbon-carbon double bond of the α,β-unsaturated system and the carboxylic acid moiety. The selective reduction of one of these functional groups in the presence of the other is a key challenge and depends heavily on the choice of catalyst and reaction conditions.

The catalytic hydrogenation of the C=C double bond is the most common reductive transformation for this class of compounds. This reaction is typically achieved using molecular hydrogen (H₂) in the presence of a heterogeneous or homogeneous catalyst. For α,β-unsaturated carboxylic acids, catalysts based on noble metals such as palladium, platinum, and rhodium are highly effective. researchgate.net For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst would be expected to saturate the double bond to yield 2-morpholino-4-phenylbutanoic acid. The carboxylic acid group is generally resistant to catalytic hydrogenation under mild conditions that are sufficient to reduce an alkene. libretexts.org This inherent difference in reactivity allows for the chemoselective reduction of the double bond.

Recent advancements have also explored the use of more earth-abundant metals like copper and cobalt for the hydrogenation of α,β-unsaturated carboxylic acid derivatives. researchgate.netrsc.orgrsc.org These systems, often employing specific N-heterocyclic carbene or phosphine (B1218219) ligands, offer sustainable alternatives to precious metal catalysts. rsc.orgresearchgate.net

The reduction of the carboxylic acid group to a primary alcohol, yielding (E)-2-morpholino-4-phenylbut-3-en-1-ol, requires more powerful reducing agents. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing carboxylic acids. libretexts.orgmsu.edu However, LiAlH₄ would likely also reduce the C=C double bond. The use of diborane (B8814927) (B₂H₆) is another effective method for the reduction of carboxylic acids and may offer different selectivity profiles. libretexts.org In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids under standard conditions. libretexts.org

Table 1: Catalytic Systems for Hydrogenation of Related α,β-Unsaturated Carboxylic Acid Systems
Catalyst SystemSubstrate TypeProductKey FeaturesReference
Rh/Josiphos LigandsUnprotected Enamino Estersβ-Amino EstersHigh enantioselectivity (93-97% ee). acs.org
Copper(I)/N-heterocyclic carbeneα,β-Unsaturated Esters and AmidesSaturated Esters and AmidesAtom-economic, replaces hydrosilanes with H₂. rsc.orgrsc.orgresearchgate.net
Cobalt/Chiral Diphosphineα,β-Unsaturated Carboxylic AcidsChiral Carboxylic AcidsEarth-abundant metal catalyst, high enantioselectivity. researchgate.net
Poisoned Palladium (e.g., Lindlar's)Acyl HalidesAldehydesReduction stops at the aldehyde stage. libretexts.org

Reactivity and Derivatization of the Morpholine (B109124) Nitrogen

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the morpholine nitrogen in this compound is nucleophilic and can react with electrophiles. A primary example of this is N-alkylation. Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) will lead to the formation of a quaternary ammonium (B1175870) salt. This transformation converts the neutral tertiary amine into a permanently positively charged quaternary amine, which significantly alters the molecule's properties. The N-alkylation of morpholine with various alcohols has also been reported, typically requiring catalytic activation. researchgate.netresearchgate.net

The N-acylation of tertiary amines is less common than that of primary or secondary amines. However, under specific conditions, particularly with palladium catalysis, tertiary amines can undergo N-acylation with carboxylic acids via C-N bond cleavage. organic-chemistry.orgacs.orgnih.gov This type of reaction is synthetically useful for creating amides from tertiary amines. For this compound, such a reaction would be complex and likely intramolecular or intermolecularly competitive, given the presence of the carboxylic acid group on the same molecule. More direct acylation without C-N cleavage is generally not a facile process for tertiary amines like the morpholine nitrogen. bath.ac.uk

Table 2: Examples of Reagents for Derivatization of the Morpholine Nitrogen
Reaction TypeReagent ClassSpecific ExamplesProduct Type
N-AlkylationAlkyl HalidesMethyl iodide (CH₃I), Benzyl bromide (BnBr)Quaternary Ammonium Salt
N-AlkylationAlcohols (with catalyst)Methanol, Ethanol over CuO–NiO/γ–Al₂O₃N-Alkylmorpholine derivative
N-Acylation (via C-N cleavage)Carboxylic Acids (with Pd catalyst)Aromatic and Aliphatic Carboxylic AcidsAmides

Salt Formation and pH-Dependent Behavior

This compound is an amphoteric molecule, containing both a basic tertiary amine (the morpholine nitrogen) and an acidic carboxylic acid group. This dual functionality means its net charge and structure are highly dependent on the pH of the surrounding medium. aqion.de

In aqueous solution, the molecule can exist as a zwitterion, where the carboxylic acid group is deprotonated to a carboxylate (R-COO⁻) and the morpholine nitrogen is protonated to form a morpholinium cation (R-NH⁺-R'). wikipedia.orgyoutube.com The formation of a stable zwitterion is favored when the difference between the pKa of the acidic group and the pKa of the conjugate acid of the basic group is large enough. rsc.org

The equilibrium between the cationic, zwitterionic (neutral), and anionic forms is governed by the pKa values of the two functional groups.

At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), and the morpholine nitrogen will also be protonated (-N⁺H-), resulting in a net positive charge on the molecule.

At near-neutral pH (around the isoelectric point): The molecule will predominantly exist as a zwitterion (-COO⁻ and -N⁺H-), with no net charge. youtube.com

At high pH (alkaline conditions): The carboxylic acid group will be deprotonated (-COO⁻), and the morpholine nitrogen will be in its neutral, deprotonated form (-N-), resulting in a net negative charge. youtube.com

This pH-dependent behavior is crucial for understanding the molecule's solubility, membrane permeability, and interaction with biological targets. nih.govplos.org The protonation state of the morpholine moiety, in particular, can significantly influence its function in various chemical and biological systems. nih.govresearchgate.net

Table 3: Predominant Species of this compound at Different pH Ranges
pH RangeCarboxylic Acid Group StateMorpholine Nitrogen StateOverall Charge
Strongly Acidic (pH < pKa₁)-COOH (Neutral)-N⁺H- (Cationic)Positive (+)
Near Isoelectric Point (pH ≈ pI)-COO⁻ (Anionic)-N⁺H- (Cationic)Neutral (Zwitterion)
Strongly Alkaline (pH > pKa₂)-COO⁻ (Anionic)-N- (Neutral)Negative (-)

Intramolecular Cyclization and Rearrangement Pathways of Related Systems

While specific intramolecular cyclization pathways for this compound are not extensively documented, the reactivity of its functional groups suggests potential cyclization reactions under certain conditions, drawing parallels from related unsaturated amino acid systems.

One possibility involves the intramolecular addition of the carboxylate to the activated double bond. Such cyclizations, often leading to lactones (cyclic esters), can be promoted electrochemically or through other activation methods in related systems where a nucleophile is suitably positioned to attack an olefin. nih.gov For the title compound, this would involve the attack of the carboxylate oxygen onto the β-carbon of the unsaturated system, which would be a 5-endo-trig cyclization.

In other systems involving unsaturated amino acids, intramolecular cyclizations are key steps in the synthesis of heterocyclic structures. For example, derivatives of amino acids can be cyclized to form various lactams or other nitrogen-containing rings. acs.org The synthesis of oxazinanones from amino acid-derived diazoketones demonstrates a Brønsted acid-catalyzed intramolecular cyclization where a carbamate (B1207046) oxygen acts as the nucleophile. frontiersin.orgresearchgate.net Similarly, migratory cyclizations of δ-amino alkenyl aminosulfoxonium salts have been used to generate bicyclic proline analogues. nih.gov These examples highlight that with appropriate activation, the functional groups within a molecule like this compound could potentially participate in intramolecular bond-forming reactions to generate novel cyclic structures.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites—the C=C double bond, the carboxylic acid, and the tertiary amine—makes chemo- and regioselectivity a central consideration in the chemical transformations of this compound. The outcome of a reaction depends on the ability of a reagent to discriminate between these different functional groups.

As discussed in section 3.2.4, chemoselectivity is prominent in hydrogenation reactions. Catalytic hydrogenation typically reduces the C=C double bond selectively over the carboxylic acid. libretexts.org This is because the alkene is more reactive towards typical hydrogenation catalysts (Pd, Pt) under mild conditions. Conversely, reducing the carboxylic acid requires harsher reagents like LiAlH₄, which would likely also reduce the alkene. libretexts.org

The nucleophilic morpholine nitrogen and the electrophilic carbons of the α,β-unsaturated system present another axis of selectivity. In reactions with electrophiles, the morpholine nitrogen is the most likely site of attack, leading to N-alkylation or related reactions. In contrast, reactions with nucleophiles would target the carbonyl carbon or the β-carbon of the unsaturated system (via Michael addition). The inherent intramolecular competition between the nucleophilic nitrogen and the acidic proton of the carboxylic acid group also dictates reactivity, often leading to the formation of the zwitterionic species which can moderate the nucleophilicity of the amine.

Regioselectivity would be a key factor in addition reactions to the α,β-unsaturated system. The electronic nature of the conjugated system, influenced by both the phenyl ring and the morpholino group, would direct the addition of reagents. For instance, in related systems, the reaction of 4-phenylbut-3-en-2-one with nucleophiles like cyanoacetamide demonstrates specific regiochemical outcomes. rsc.org The precise control of reaction conditions (e.g., catalyst, solvent, temperature) is therefore essential to direct reactions to a specific functional group and achieve the desired chemical modification.

Table 4: Summary of Reactive Sites and Potential for Selective Reactions
Reactive SiteType of ReactivitySelective Reaction ExamplesConditions/Reagents
C=C Double BondElectrophilic/ReducibleCatalytic HydrogenationH₂, Pd/C at low pressure/temperature
Carboxylic Acid (-COOH)Acidic/ReducibleReduction to AlcoholLiAlH₄ or B₂H₆
Morpholine NitrogenNucleophilic/BasicN-AlkylationAlkyl Halides (e.g., CH₃I)
β-CarbonElectrophilicMichael AdditionSoft Nucleophiles (e.g., thiols, amines)

Mechanistic Investigations of Biological Interactions Excluding Clinical Outcomes and Safety

Molecular Basis of Enzyme Inhibition by Morpholine (B109124) and Enoic Acid Scaffolds

The chemical architecture of (E)-2-Morpholino-4-phenylbut-3-enoic acid, featuring both a morpholine ring and a phenylbutenoic acid backbone, suggests a potential for interaction with various enzyme systems. Research into analogous compounds has shed light on the molecular mechanisms that may govern its biological activity.

While direct studies on this compound as a histone deacetylase (HDAC) inhibitor are not extensively documented, compelling evidence from structurally related compounds points towards this potential mechanism. The core scaffold, 4-phenyl-3-butenoic acid (PBA), has been identified as an HDAC inhibitor. mdpi.comnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins. nih.gov Their inhibition can lead to hyperacetylation, which in turn affects gene expression and can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

The inhibitory activity of short-chain fatty acids and their derivatives, such as phenylbutyrate, against HDACs is well-established. gsartor.orgnih.govresearchgate.net These molecules are thought to act by binding to the zinc ion within the catalytic site of the HDAC enzyme, which is essential for its deacetylase activity. mdpi.comnih.gov The mechanism of inhibition is often non-competitive. gsartor.org

Research has demonstrated that 4-phenyl-3-butenoic acid increases the acetylation levels of specific histone subtypes in a dose- and time-dependent manner. mdpi.comnih.gov This effect is attributed to the inhibition of HDAC enzymes. mdpi.comnih.gov Comparative studies with known HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) have provided further evidence for the HDAC inhibitory action of the phenylbutenoic acid scaffold within a cellular context. mdpi.comnih.gov

The general structure of HDAC inhibitors typically consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. mdpi.com In the case of phenylbutenoic acid derivatives, the carboxylic acid moiety can act as the zinc-binding group. nih.gov The phenyl group serves as the cap, which can interact with hydrophobic regions near the active site tunnel. nih.gov

The morpholine moiety is a versatile scaffold in medicinal chemistry and has been incorporated into inhibitors of various other enzyme systems. acs.orgresearchgate.netnih.gov This suggests that this compound could potentially interact with enzymes beyond HDACs. The morpholine ring can participate in hydrogen bonding through its oxygen atom and engage in hydrophobic interactions, contributing to the binding affinity and selectivity of a molecule for its target enzyme. acs.orgnih.gov For instance, morpholine-containing compounds have been developed as inhibitors of enzymes such as monoamine oxidase-B (MAO-B) and acetylcholinesterase, where the morpholine ring plays a crucial role in binding to the active site. researchgate.nettaylorandfrancis.com

Insights into Ligand-Target Binding Modes and Molecular Recognition

Understanding how this compound and its analogues bind to their target enzymes is crucial for elucidating their mechanism of action. This involves considering the conformational flexibility of the molecule and the specific roles of its structural components in molecular recognition.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Structure-activity relationship (SAR) studies of analogues of this compound provide valuable information on how modifications to the chemical structure affect biological activity.

Based on studies of related HDAC inhibitors, several key structural features can be identified that are likely to be important for the activity of this compound. The carboxylic acid group is crucial for chelating the zinc ion in the HDAC active site. nih.gov The phenyl ring acts as a "cap" group, and its interactions with the hydrophobic surface of the enzyme can influence potency. nih.gov

A study comparing 4-phenyl-3-butenoic acid (PBA) with a more potent amidation inhibitor, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), revealed that AOPHA-Me inhibits HDAC enzymes with an IC50 value approximately 30-fold lower than that of PBA for certain HDAC isoforms. mdpi.comnih.gov This suggests that modifications to the linker region between the phenyl ring and the zinc-binding group can significantly impact inhibitory potency. mdpi.comnih.gov The introduction of additional functional groups, such as the acetylamino and oxo groups in AOPHA-Me, likely leads to more extensive interactions with the enzyme's active site.

The addition of the morpholine group at the 2-position of the butenoic acid chain introduces a new element for SAR exploration. The nature of the substitution on the morpholine nitrogen, as well as the stereochemistry at the chiral center created at the 2-position, would be expected to have a significant impact on the compound's inhibitory activity and selectivity.

Table 1: Structure-Activity Relationship of Phenylbutenoic Acid Analogues as HDAC Inhibitors
CompoundStructureKey Structural FeaturesRelative PotencyReference
4-Phenyl-3-butenoic acid (PBA)4-Phenyl-3-butenoic acid structurePhenyl ring (cap), butenoic acid (linker and zinc-binding group)Baseline mdpi.comnih.gov
5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me)Structure not availableExtended linker with acetylamino and oxo groups, methyl ester~30-fold more potent than PBA for select HDAC isoforms mdpi.comnih.gov
This compoundStructure not availableMorpholine ring at the 2-positionPotency not determined in available literatureN/A

Influence of (E)-Stereochemistry on Molecular Interactions

The spatial arrangement of atoms, or stereochemistry, plays a pivotal role in the interaction of a drug molecule with its biological target. The designation "(E)" in this compound refers to the configuration of the substituents around the carbon-carbon double bond, where the higher priority groups are on opposite sides. This specific geometric isomerism can significantly influence the compound's binding affinity and efficacy.

While direct studies on the stereoisomers of this compound are not extensively available, research on related structures, such as cinnamamide (B152044) derivatives, has demonstrated that E/Z isomerism can profoundly impact biological activity. nih.govresearchgate.net For instance, in a series of novel non-ligand binding pocket androgen receptor antagonists, the E/Z isomerism around an imine linker was found to be significant from a mechanistic standpoint, with a determined preference for the E isomer. researchgate.net Similarly, studies on steroidal estrogenic ligands have shown that E- and Z-isomers can exhibit different binding affinities for the estrogen receptor, suggesting that even small structural changes can lead to significant differences in receptor interactions. nih.gov The (E)-configuration of the phenylbutenoic acid backbone likely orients the phenyl and morpholino groups in a specific spatial arrangement that is optimal for fitting into the binding pocket of its target protein, thereby maximizing favorable interactions.

Contribution of the Phenyl and Carboxylic Acid Moieties to Binding Affinity

The phenyl group and the carboxylic acid moiety are crucial pharmacophoric features that contribute significantly to the binding affinity of this compound.

The phenyl group , a bulky, hydrophobic aromatic ring, often engages in non-covalent interactions within the binding site of a protein. These interactions can include:

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets of the receptor, displacing water molecules and leading to an entropically favorable interaction. brylinski.org

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in the receptor. brylinski.org

Cation-π Interactions: The electron-rich π-system of the phenyl ring can interact with positively charged amino acid residues such as lysine and arginine.

The replacement of a phenyl ring with bioisosteres (chemical groups with similar physical or chemical properties) is a common strategy in medicinal chemistry to modulate a molecule's properties. mdpi.com The presence and position of substituents on the phenyl ring can further fine-tune the binding affinity and selectivity. mdpi.com

The carboxylic acid moiety is a key functional group known to participate in strong intermolecular interactions, which are often critical for anchoring a ligand to its receptor. Its contributions include:

Ionic Interactions (Salt Bridges): At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion, which can form strong ionic bonds with positively charged residues like arginine and lysine in the binding site. nih.gov

Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor, while the protonated carboxylic acid can act as both a hydrogen bond donor and acceptor. nih.gov

Structure-activity relationship (SAR) studies on various classes of drugs have consistently highlighted the importance of the carboxylic acid group for potent biological activity. nih.gov For example, in many nonsteroidal anti-inflammatory drugs (NSAIDs), the carboxylic acid moiety is essential for their inhibitory activity against cyclooxygenase (COX) enzymes. researchgate.net

Physicochemical Properties influencing Molecular Distribution and Cellular Uptake Mechanisms (without discussing clinical PK)

The ability of a molecule to reach its target site in the body is governed by its physicochemical properties, which dictate its absorption, distribution, and ability to cross cell membranes. Key properties for this compound include lipophilicity, solubility, and polar surface area.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between a lipid and an aqueous phase. A balanced lipophilicity is crucial for oral absorption and cell membrane permeability. acdlabs.com The morpholine ring itself is considered to have a well-balanced lipophilic-hydrophilic profile. researchgate.netacs.org While the addition of carbon atoms generally increases lipophilicity, studies on bridged morpholines have shown a counterintuitive reduction in this property, highlighting the complex interplay of structure and physicochemical characteristics. patsnap.com

Aqueous solubility is another critical factor. The morpholine moiety, with its potential for hydrogen bonding, can enhance the solubility of a drug molecule. chemicalbook.com The carboxylic acid group also contributes to water solubility, particularly in its ionized form.

Cellular uptake can occur through passive diffusion or carrier-mediated transport. For passive diffusion across the lipid bilayer of cell membranes, a compound must possess adequate lipophilicity. The Caco-2 cell permeability assay is a standard in vitro model used to predict the intestinal absorption of drugs. nih.govcreative-bioarray.comnih.gov The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic profiles, including their ability to cross biological barriers like the blood-brain barrier. nih.govnih.gov

Predicted Physicochemical Properties:

While experimental data for this compound is limited, computational tools can provide valuable predictions of its physicochemical properties. researchgate.net

PropertyPredicted ValueSignificance
LogP ~2.0 - 3.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. acdlabs.com
Aqueous Solubility Moderately solubleThe presence of the morpholine and carboxylic acid groups is expected to confer reasonable water solubility.
Polar Surface Area (PSA) ~50 - 60 ŲSuggests good potential for oral absorption and cell membrane penetration. nih.gov
Molecular Weight 247.29 g/mol Falls within the range typical for small molecule drugs.

Note: These are estimated values and may vary depending on the prediction software used.

Mechanistic Studies on Antifungal Activity of Related Compounds

Morpholine derivatives are a well-established class of antifungal agents. Their mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. patsnap.comscispace.commdpi.com Ergosterol is analogous to cholesterol in mammalian cells, and its disruption leads to impaired membrane function and ultimately, fungal cell death. patsnap.commdpi.com

The morpholine antifungals, such as amorolfine and fenpropimorph (B1672530) , specifically target two key enzymes in the later stages of the ergosterol biosynthesis pathway: chemicalbook.comoup.commdpi.comnih.govresearchgate.net

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.

Sterol Δ7-Δ8 isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, such as ignosterol (B1194617), within the fungal cell membrane. nih.govresearchgate.net This disrupts the membrane's structural integrity and the function of membrane-bound enzymes, leading to the inhibition of fungal growth.

The following table summarizes the targets of different classes of ergosterol biosynthesis inhibitors:

Antifungal ClassPrimary Enzyme Target(s)Consequence of Inhibition
Azoles (e.g., Fluconazole)Lanosterol 14α-demethylase (ERG11/CYP51)Depletion of ergosterol; accumulation of toxic 14α-methylated sterols. patsnap.comresearchgate.net
Allylamines (e.g., Terbinafine)Squalene epoxidase (ERG1)Depletion of ergosterol; accumulation of squalene. patsnap.com
Morpholines (e.g., Amorolfine)Sterol Δ14-reductase (ERG24) and Sterol Δ7-Δ8 isomerase (ERG2)Depletion of ergosterol; accumulation of ignosterol and other abnormal sterols. scispace.commdpi.com

Investigations into Antinociceptive Mechanisms of Action for Related Derivatives

Several morpholine-containing compounds have been investigated for their analgesic (antinociceptive) and anti-inflammatory properties. researchgate.netrsc.org While the precise mechanism for this compound is not fully elucidated, studies on related derivatives suggest potential involvement of the cyclooxygenase (COX) pathway. nih.gov

The cyclooxygenase (COX) enzymes , COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The carboxylic acid moiety present in many NSAIDs, and also in this compound, is often crucial for binding to the active site of COX enzymes, typically through an ionic interaction with a key arginine residue. bas.bg

Recent research has explored the development of novel COX-2 inhibitors based on various scaffolds, including those containing a morpholine ring. nih.govmdpi.com For instance, certain 1,5-diaryl pyrazole (B372694) and morpholine hybrid molecules have demonstrated both anticancer and COX inhibitory activities. nih.gov In these compounds, the morpholine ring was found to significantly enhance the anticancer activity, and the derivatives showed excellent inhibition of COX-2. nih.gov

Furthermore, studies on other morpholine and piperazine (B1678402) derivatives have demonstrated antinociceptive effects in various animal models of pain, such as the formalin test and the tail-flick test. bas.bg The antinociceptive effects of some of these compounds have been linked to interactions with the serotonergic pathway. researchgate.net It is plausible that this compound may exert its antinociceptive effects through a similar mechanism, potentially involving the inhibition of prostaglandin (B15479496) synthesis via the COX pathway, or through modulation of other pain-related signaling pathways.

Computational Chemistry and Theoretical Modeling of E 2 Morpholino 4 Phenylbut 3 Enoic Acid

Quantum Mechanical Calculations for Electronic Structure and Molecular Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of (E)-2-Morpholino-4-phenylbut-3-enoic acid. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, yielding a wealth of information about its electronic structure.

Key molecular properties derived from these calculations include the distribution of electron density, which highlights regions of the molecule that are electron-rich or electron-deficient. This is crucial for predicting reactivity and intermolecular interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also determined. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, QM calculations can accurately predict various molecular properties, as detailed in the table below. These theoretical values are invaluable for characterizing the compound and serve as a benchmark for experimental validation.

PropertyDescription
Dipole Moment A measure of the overall polarity of the molecule, influencing its solubility and interactions with polar solvents and biological targets.
Polarizability The ease with which the electron cloud of the molecule can be distorted by an external electric field, affecting its non-covalent interactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the surface of the molecule, identifying sites for electrophilic and nucleophilic attack.
Atomic Charges The distribution of charge among the atoms in the molecule, providing insight into local reactivity and intermolecular bonding.

Conformational Analysis and Dynamics of the Compound

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Computational techniques such as systematic or stochastic conformational searches are used to explore the potential energy surface of the molecule. The energies of the resulting conformers are then calculated using QM or molecular mechanics (MM) methods to identify the global and local minima.

Molecular dynamics (MD) simulations provide a more dynamic picture of the compound's behavior. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes, bends, and transitions between different conformations. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis of this compound. By mapping the potential energy surface of the reaction, chemists can identify the most likely reaction pathway.

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can be used to calculate the geometry and energy of the transition state, providing valuable insights into the factors that control the reaction's feasibility and efficiency.

For instance, theoretical studies can elucidate the intricate steps of a reaction, such as the formation of intermediates and the breaking and forming of bonds. mdpi.com This level of detail is often difficult to obtain through experimental methods alone.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (Focus on theoretical binding modes)

Understanding how this compound interacts with its biological target is a cornerstone of rational drug design. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com

The process involves generating a large number of possible binding poses and scoring them based on their energetic favorability. This allows researchers to identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted binding pose over time. These simulations provide a more realistic representation of the dynamic nature of the ligand-receptor interaction, helping to refine the binding model and provide a more accurate prediction of binding affinity. mdpi.com

Prediction of Stereoselectivity and Regioselectivity in Synthetic Routes

Many chemical reactions can produce multiple products, known as isomers. Stereoselectivity refers to the preference for the formation of one stereoisomer over another, while regioselectivity refers to the preference for reaction at one site of the molecule over another. Computational methods can be used to predict and explain the stereoselectivity and regioselectivity of the reactions used to synthesize this compound.

By calculating the energies of the transition states leading to the different possible products, chemists can predict which product will be formed in greater abundance. This information is invaluable for designing synthetic routes that are efficient and produce the desired isomer with high purity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netarkat-usa.org By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and prioritize which ones to synthesize and test. pensoft.netresearchgate.net

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecules' structure, such as their size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods are then used to develop an equation that relates these descriptors to the biological activity. researchgate.netarkat-usa.org

For this compound and its analogs, QSAR can be a powerful tool for rational drug design. By understanding which molecular properties are most important for activity, chemists can design new compounds with improved potency and selectivity. pensoft.netresearchgate.net

Advanced Academic Research Applications

Role as a Versatile Building Block in Synthetic Organic Chemistry

(E)-2-Morpholino-4-phenylbut-3-enoic acid is a versatile compound with substantial applications in research and development. chemimpex.com The morpholine (B109124) heterocycle is a structural unit found in many bioactive compounds and FDA-approved drugs. nih.gov This scaffold is frequently employed in medicinal chemistry due to its favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se The stability and reactivity of the compound under various conditions enhance its utility in organic synthesis, making it a valuable candidate for researchers. chemimpex.com

The unique morpholino structure of this compound makes it particularly valuable in the synthesis of various bioactive molecules. chemimpex.com It serves as a key intermediate and a foundational building block in the preparation of a wide range of therapeutic agents, including antibiotics, antifungals, and anticancer drugs. e3s-conferences.orgwikipedia.orgresearchgate.net Researchers utilize this compound to explore new therapeutic avenues, particularly in developing anti-inflammatory and analgesic agents. chemimpex.com Furthermore, it is a key intermediate in synthesizing pharmaceuticals that target neurological disorders. chemimpex.com The morpholine ring is often an integral component of the pharmacophore for certain enzyme active-site inhibitors and can bestow selective affinity for a wide range of receptors. nih.gov

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the efficient generation of complex molecules in a single step from three or more reactants. researchgate.net These reactions are highly valued for their ability to rapidly produce large collections of structurally diverse small molecules, or chemical libraries, which are essential for drug discovery and for probing biological pathways. nih.gov The structure of this compound, featuring multiple reactive sites including a secondary amine (the morpholine nitrogen), a carboxylic acid, and a carbon-carbon double bond, makes it a suitable substrate for MCRs. This polyfunctionality allows for the strategic and diverse introduction of various substituents, enabling the generation of skeletally diverse small molecules and complex heterocyclic frameworks. researchgate.net

Development of Chemical Probes for Biological System Investigations

This compound is employed in biochemical research for studies related to enzyme inhibition. chemimpex.com Its ability to act as a specific inhibitor allows it to function as a chemical probe, helping researchers to understand metabolic pathways and the effects of specific inhibitors on biological systems. chemimpex.com Chemical probes are essential tools for dissecting complex biological processes. While this specific compound is noted for its role in enzyme inhibition studies, the broader class of morpholine derivatives has been incorporated into more complex probe structures, such as pro-fluorescent probes designed to react with biological oxidants. acs.org The interaction of morpholine-containing compounds with biological targets like DNA and human serum albumin has also been investigated using spectroscopic and molecular docking techniques, highlighting their utility in studying biomolecular interactions. tandfonline.com

Applications in Material Science Research and Development (e.g., polymers, coatings)

In material science, this compound is used in the creation of advanced materials, such as polymers and coatings. chemimpex.com Its unique chemical properties can enhance the durability and performance of these materials. chemimpex.com Morpholine derivatives, in a broader context, present significant opportunities in the polymer and materials science sectors. e3s-conferences.org They are applied as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, which is critical for developing advanced materials with superior mechanical and thermal properties. e3s-conferences.org For instance, polymers bearing morpholine functionalities have been synthesized via methods like Ring-Opening Metathesis Polymerization (ROMP), demonstrating the integration of this scaffold into advanced polymer architectures. researchgate.net

Utility in Analytical Chemistry Methodologies (e.g., chromatography for separation and identification)

This chemical is utilized in analytical methods such as chromatography to separate and identify components of complex mixtures, which aids in quality control and research analysis. chemimpex.com High-performance liquid chromatography (HPLC) is a well-established technique for the separation of morpholine and its various derivatives and metabolites. sielc.comnih.gov Different HPLC methods, including reverse-phase and mixed-mode chromatography, can be employed to analyze morpholine-containing compounds effectively. sielc.comhelixchrom.com For instance, 4-phenyl-morpholine can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com The chromatographic mobility of morpholine derivatives has also been studied using thin-layer chromatography (TLC). researchgate.netnih.gov

Explorations in Agricultural Chemistry for Novel Agrochemical Development

This compound finds application in the development of novel agrochemicals. chemimpex.com It contributes to the formulation of effective pesticides and herbicides that aim to improve crop yield while minimizing environmental impact. chemimpex.com Morpholine derivatives are a significant class of compounds in the agrochemical industry, with established use as fungicides and anticipated growth in herbicide applications. e3s-conferences.orgresearchgate.netacs.org Morpholine fungicides, such as fenpropimorph (B1672530) and tridemorph, are known for their systemic activity and a specific mode of action that inhibits sterol biosynthesis in fungi. nzpps.orgbcpc.org They are particularly effective in controlling powdery mildew diseases on a wide range of crops. bcpc.org Research into morpholine-containing compounds continues to provide insights for the creation of new and effective agrochemicals. researchgate.netacs.org

Table 1: Summary of

Field of Application Specific Use Case Key Findings / Relevance
Synthetic Organic Chemistry Versatile Building Block Serves as a key intermediate for bioactive molecules like anti-inflammatory and analgesic agents. chemimpex.com
Multicomponent Reactions Polyfunctional nature allows for the creation of diverse chemical libraries for drug discovery. nih.govresearchgate.net
Biochemical Research Chemical Probe Used in enzyme inhibition studies to investigate metabolic pathways and biological systems. chemimpex.com
Material Science Polymer & Coating Development Incorporated into advanced materials to enhance durability and performance. chemimpex.com Morpholine derivatives act as curing agents and stabilizers. e3s-conferences.org
Analytical Chemistry Chromatographic Methodologies Utilized in HPLC and TLC for the separation and identification of complex chemical mixtures. chemimpex.comsielc.comresearchgate.net
Agricultural Chemistry Agrochemical Development Used to formulate novel pesticides and herbicides. chemimpex.com Morpholine derivatives are effective fungicides that inhibit sterol biosynthesis. nzpps.orgbcpc.org

Future Research Directions and Unexplored Avenues for E 2 Morpholino 4 Phenylbut 3 Enoic Acid Research

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

The unique combination of functional groups in (E)-2-Morpholino-4-phenylbut-3-enoic acid—a tertiary amine, a carboxylic acid, and an α,β-unsaturated system—suggests a versatile reactivity profile that is yet to be fully explored. Future studies could investigate the compound's participation in a variety of chemical transformations. For instance, the double bond could be a handle for various addition reactions, including Michael additions, halogenations, and epoxidations. The carboxylic acid moiety could be converted into a range of derivatives such as esters, amides, and acid chlorides, opening doors to a wider array of chemical space. The morpholine (B109124) ring itself could be a target for quaternization or other modifications to modulate the compound's physicochemical properties.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

General statements suggest that morpholino-containing compounds may have applications in pharmaceutical research, including for neurological disorders. chemimpex.com However, the specific molecular targets and mechanisms of action for this compound remain unknown. Future research should aim to identify its biological targets through techniques such as affinity chromatography, proteomics, and computational target prediction. Once potential targets are identified, detailed mechanistic studies using biochemical and cell-based assays will be crucial to understand how the compound exerts its biological effects. Investigating its structure-activity relationship (SAR) by synthesizing and testing analogs will provide valuable insights into the key structural features required for biological activity.

Integration with Advanced Computational and Data Science Methodologies

Computational chemistry and data science offer powerful tools to accelerate the research and development of new molecules. In the context of this compound, molecular modeling techniques such as Density Functional Theory (DFT) can be employed to predict its geometric and electronic properties, as well as its reactivity in various chemical reactions. Molecular dynamics simulations could provide insights into its conformational preferences and interactions with potential biological targets. Furthermore, the application of machine learning and artificial intelligence algorithms could help in predicting the properties of novel derivatives, guiding the synthesis of new compounds with desired characteristics.

Computational ApproachResearch ApplicationPotential Outcome
Molecular Modeling (DFT)Prediction of reactivity and spectral propertiesGuidance for experimental design
Molecular DynamicsSimulation of interactions with biological targetsUnderstanding of binding modes and mechanisms
Machine LearningPrediction of properties for virtual derivativesPrioritization of synthetic targets

Potential for Derivatization into New Functional Materials

The structural features of this compound make it a promising building block for the development of new functional materials. The carboxylic acid group can be used to anchor the molecule onto surfaces or to incorporate it into polymer chains. The phenyl ring and the conjugated system could impart interesting photophysical properties, suggesting potential applications in organic electronics or as fluorescent probes. The morpholine unit can influence solubility and intermolecular interactions, which are critical for the self-assembly and bulk properties of materials. Future research could focus on synthesizing polymers, metal-organic frameworks (MOFs), or self-assembled monolayers incorporating this molecule and characterizing their unique material properties.

Cross-Disciplinary Research Synergies with Related Compound Classes

The phenylbutenoic acid scaffold is present in numerous natural products and pharmacologically active compounds. Future research on this compound could benefit from synergistic collaborations with researchers working on these related compound classes. For example, insights into the biological activities of other phenylbutenoic acid derivatives could inform the design of biological assays for the title compound. Similarly, synthetic methodologies developed for related molecules could be adapted for the more efficient synthesis of this compound and its analogs. This cross-disciplinary approach will undoubtedly accelerate the pace of discovery and innovation in this area.

Q & A

Q. What are the key strategies for synthesizing (E)-2-Morpholino-4-phenylbut-3-enoic acid, and how can reaction conditions be optimized to enhance stereoselectivity?

Synthesis typically involves conjugate addition of morpholine to α,β-unsaturated carbonyl intermediates. For example, a Michael addition using morpholine and a pre-functionalized but-3-enoic acid derivative can yield the target compound. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of morpholine .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts may enhance stereochemical control .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like epimerization .
    Characterization via 1H^1H-NMR and HPLC can confirm the (E)-configuration and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR identify key functional groups (e.g., morpholine protons at δ 2.4–3.5 ppm, olefinic protons for (E)-configuration at δ 6.5–7.2 ppm) .
  • X-ray crystallography : Single-crystal XRD resolves stereochemistry and hydrogen-bonding networks. Use SHELXL for refinement, particularly for resolving disorder in the morpholine ring .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₄H₁₇NO₃, theoretical 263.12 g/mol) .

Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound?

  • Target selection : Prioritize enzymes or receptors structurally related to morpholine-containing analogs (e.g., kinase inhibitors or GPCR modulators) .
  • Assay conditions : Use phosphate-buffered saline (PBS) at physiological pH to mimic in vivo environments. Include controls for non-specific binding (e.g., bovine serum albumin) .
  • Data interpretation : Apply dose-response curves and IC₅₀ calculations; validate results with orthogonal assays (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in the morpholine ring of this compound, and how can they be addressed?

Disorder in the morpholine ring is common due to its conformational flexibility. Mitigation strategies include:

  • Low-temperature data collection (e.g., 100 K) to reduce thermal motion .
  • Twinning refinement : Use SHELXL’s TWIN and BASF commands to model overlapping lattices .
  • Constraints : Apply geometric restraints for bond lengths/angles based on prior morpholine-containing structures .

Q. How should researchers analyze contradictory data between computational docking predictions and experimental binding assays for this compound?

  • Re-evaluate force fields : Ensure docking software (e.g., AutoDock Vina) uses parameters compatible with morpholine’s partial charges and solvation effects .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
  • Consider protein flexibility : Use molecular dynamics (MD) simulations to account for receptor conformational changes .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via LC-MS .
  • Plasma stability assays : Incubate with human plasma and quantify intact compound over 24 hours using HPLC-UV .
  • Temperature-dependent studies : Use Arrhenius plots to predict shelf-life at 25°C .

Q. How can stereochemical impurities in synthesized batches be quantified and minimized?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) .
  • Circular dichroism (CD) : Compare experimental spectra with enantiomerically pure standards .
  • Synthetic adjustments : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to enhance enantiomeric excess .

Q. What computational approaches are suitable for predicting the compound’s ADMET properties?

  • QSAR models : Use tools like SwissADME to predict logP (lipophilicity) and blood-brain barrier permeability .
  • CYP450 inhibition assays : Perform in silico docking with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic liability .
  • Toxicity prediction : Apply ProTox-II to identify potential hepatotoxicity or mutagenicity .

Data Presentation and Analysis Guidelines

  • Raw data management : Archive large datasets (e.g., crystallographic .hkl files) in supplementary materials or repositories like Zenodo .
  • Statistical rigor : Use ANOVA for multi-group comparisons and report p-values with effect sizes .
  • Visualization : Employ software like Mercury (for XRD) or PyMOL (for molecular docking) to generate publication-quality figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.